molecular formula C24H11N3O6 B391959 5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE

5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE

Cat. No.: B391959
M. Wt: 437.4g/mol
InChI Key: RDJDAEZAHILTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound known for its unique chemical structure and properties

Chemical Reactions Analysis

Types of Reactions: 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, reactions with equimolar amounts of aniline and piperidine result in the formation of corresponding sulfonamides while retaining the benzoxazine moiety .

Common Reagents and Conditions: Common reagents used in these reactions include aniline, piperidine, and other primary aromatic amines. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include sulfonamides and other derivatives that retain the benzoxazine moiety .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzoxazinone derivatives, such as 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate .

Uniqueness: What sets 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone apart is its dual inhibitory activity on EGFR and HER2 kinases, which is not commonly observed in other similar compounds. This unique property makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C24H11N3O6

Molecular Weight

437.4g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H11N3O6/c28-20-13-5-1-2-6-14(13)21(29)26(20)27-22(30)15-10-9-12(11-17(15)23(27)31)19-25-18-8-4-3-7-16(18)24(32)33-19/h1-11H

InChI Key

RDJDAEZAHILTAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5

Origin of Product

United States

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